molecular formula C11H10N2O2S B1297107 Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate CAS No. 21278-85-3

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate

Cat. No. B1297107
CAS RN: 21278-85-3
M. Wt: 234.28 g/mol
InChI Key: YHHRVJSNZLHEPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate consists of a thiazole ring attached to a pyridine ring via a two-carbon chain, which is also attached to an ethyl ester . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.


Physical And Chemical Properties Analysis

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is a compound with a molecular weight of 248.301 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±55.0 °C at 760 mmHg, and a flash point of 197.1±31.5 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate and its derivatives are synthesized through various reactions and methods. For instance, it has been transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines, respectively (Albreht et al., 2009). Furthermore, it is a precursor for ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting its versatility in chemical synthesis (Zhu et al., 2003).

Biological Applications

This compound is also a part of diverse biological applications. It has been involved in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, indicating its potential in combating tuberculosis (Jeankumar et al., 2013). Additionally, some derivatives have exhibited antimalarial activity against plasmodium falciparum, demonstrating its scope in antimalarial therapy (Makam et al., 2014).

Chemical Property Exploration

In the realm of chemical property exploration, ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate derivatives have been utilized to study different chemical behaviors and properties. For example, their use in synthesizing spiro compounds and exploring the NMR spectra behavior in different concentrations highlights their importance in understanding chemical structures and reactions (Abe et al., 2010).

properties

IUPAC Name

ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHRVJSNZLHEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate

Synthesis routes and methods I

Procedure details

A solution of thioisonicotinamide (5.0 g) and ethyl bromopyruvate (7.22 g) in ethanol (90 ml) was heated for 5 hours under reflux and concentrated. To the residue were added sodium bicarbonate solution and ethyl acetate, and the organic layer was separated, washed with water and sodium chloride solution, dried and concentrated. The residue was purified with silica gel column chromatography (ethyl acetate) to give pale yellow solid of ethyl 2-(4-pyridyl)-4-thiazolecarboxylate (4.55 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of iso-thionicotinamide (5 g, 36.2 mmol) was dissolved in ethanol (90 mL) and treated with ethyl bromopyruvate (5 mL, 1 equivalent) and 20 g of powdered 3 A molecular sieves. The reaction was stirred at 70° C. under a nitrogen atmosphere for 48 h. The mixture was filtered and evaporated to give 12.5 g of crude material. This material was dissolved in THF (200 mL) and treated with 2,6-lutidine (17 mL, 4 equivalents). The reaction was cooled to 0° C. followed by the addition of trifluoroactetic acid (10.2 mL, 2 equivalents). Stirring was continued for 2 hrs under a nitrogen atmosphere. Water (200 mL) was added and the reaction was extracted twice with ethyl acetate (600 mL, 150 mL). The combined organic layers were washed with brined, dried over magnesium sulfate, filtered and the solvent was removed by evaporation. The crude material was purified using chloroform:ethyl acetate (1:1) to give 4.70 g (56%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid
Quantity
10.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
90 mL
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
56%

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